molecular formula C6H7N5O B13386330 2-(Methylamino)-1,2-dihydropurin-6-one

2-(Methylamino)-1,2-dihydropurin-6-one

Katalognummer: B13386330
Molekulargewicht: 165.15 g/mol
InChI-Schlüssel: GHBSVNNYYKDOQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methylamino)-1H-purin-6(7H)-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of DNA and RNA. This compound is characterized by a purine ring system with a methylamino group attached to it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through reductive amination, where an aldehyde or ketone reacts with a methylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of 2-(Methylamino)-1H-purin-6(7H)-one may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methylamino)-1H-purin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines.

Wissenschaftliche Forschungsanwendungen

2-(Methylamino)-1H-purin-6(7H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methylamino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions within the active site of the target molecule. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Methylamino)-1H-purin-6(7H)-one is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity. This modification can influence the compound’s binding affinity to biological targets and its overall stability.

Eigenschaften

Molekularformel

C6H7N5O

Molekulargewicht

165.15 g/mol

IUPAC-Name

2-(methylamino)-1,2-dihydropurin-6-one

InChI

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2,6-7H,1H3,(H,11,12)

InChI-Schlüssel

GHBSVNNYYKDOQO-UHFFFAOYSA-N

Kanonische SMILES

CNC1NC(=O)C2=NC=NC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.